![molecular formula C12H20N2O5 B13385758 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13385758.png)
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid is a compound with the molecular formula C13H22N2O5 and a molecular weight of 286.33 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid typically involves the following steps :
Starting Material: Ethyl (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylate.
Reaction Conditions: The starting material is dissolved in ethanol and treated with a solution of lithium hydroxide monohydrate. The reaction mixture is stirred at room temperature for 5 hours.
Workup: The reaction mixture is concentrated, diluted with water, and washed with ether. The aqueous solution is acidified with hydrochloric acid and extracted with dichloromethane.
Chemical Reactions Analysis
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including :
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common reagents used in these reactions include lithium hydroxide for hydrolysis, electrophiles such as alkyl halides for substitution, and oxidizing or reducing agents for redox reactions .
Scientific Research Applications
Pharmaceutical Research and Development
The primary application of 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid lies in pharmaceutical research and development. Its potential antiviral properties make it a candidate for further studies aimed at developing new antiviral therapies. Additionally, its structural characteristics allow it to serve as a building block for synthesizing more complex molecules in medicinal chemistry.
Potential Antiviral Properties
Preliminary studies suggest that this compound may interact with specific viral proteins. Further biochemical assays and molecular modeling studies are required to elucidate detailed mechanisms.
Structural Features and Comparison
The pyrrolidine ring in this compound may confer distinct biological properties compared to simpler analogs or other derivatives lacking this feature.
Comparison with Related Compounds :
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(2S)-2-(Methoxycarbonylamino)-3-methylbutanoic acid | Contains a methoxycarbonyl group and an amino group | Simpler structure without the pyrrolidine ring |
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline | Features a proline backbone | More complex cyclic structure |
Velpatasvir | An antiviral drug related to pyrrolidine derivatives | Specifically designed for hepatitis C treatment |
Additional Information
Mechanism of Action
The mechanism of action of 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, as an intermediate in the synthesis of Velpatasvir, it contributes to the inhibition of the NS5A protein in hepatitis C virus, thereby preventing viral replication . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as :
Pyrrolidine-2-one: A simpler derivative with a ketone group.
Pyrrolidine-2,5-dione: A derivative with two carbonyl groups, known for its biological activities.
Prolinol: A hydroxylated pyrrolidine derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological properties .
Biological Activity
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid, also known as (S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Structure and Composition
The compound features a pyrrolidine ring with several functional groups that contribute to its chemical reactivity:
- Molecular Formula : C12H20N2O5
- Molecular Weight : 272.30 g/mol
- Melting Point : 134°C - 136°C
- Boiling Point : Approximately 489.9°C
Functional Groups
- Methoxycarbonyl Group : Influences reactivity and potential interactions with biological targets.
- Amino Group : Can participate in various biochemical reactions.
- Carboxylic Acid Group : Engages in acid-base reactions, potentially affecting solubility and stability.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activities. The compound may interact with specific viral proteins, suggesting potential therapeutic applications against viral infections. Preliminary studies have shown promise, but detailed mechanisms remain to be elucidated through further biochemical assays.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:
- Inhibition of Viral Replication : Potentially through interference with viral protein synthesis.
- Modulation of Immune Response : May enhance host immune responses against viral pathogens.
Case Studies and Experimental Findings
- Screening Assays : Initial screening assays have indicated that the compound may inhibit certain viral strains effectively, although specific data on IC50 values remain limited.
- Molecular Modeling Studies : These studies suggest that the compound could fit into viral protein binding sites, blocking their function.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(2S)-2-(Methoxycarbonylamino)-3-methylbutanoic acid | Contains a methoxycarbonyl group and an amino group | Simpler structure without the pyrrolidine ring |
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline | Features a proline backbone | More complex cyclic structure |
Velpatasvir | An antiviral drug related to pyrrolidine derivatives | Specifically designed for hepatitis C treatment |
This table illustrates how the structural characteristics of this compound may confer distinct biological properties compared to simpler analogs or other derivatives lacking the pyrrolidine ring.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidine ring.
- Introduction of the methoxycarbonyl and amino groups through selective reactions.
Pharmaceutical Applications
Due to its potential antiviral properties, this compound is being explored as a candidate for new antiviral therapies. Furthermore, its structural characteristics make it a valuable building block for synthesizing more complex molecules in medicinal chemistry.
Properties
IUPAC Name |
1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-7(2)9(13-12(18)19-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECFITWCOBYBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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